6-Aminobenzo[d]isoxazole-3-carboxylic acid

Physicochemical property Lipophilicity LogP

6-Aminobenzo[d]isoxazole-3-carboxylic acid (CAS 28691-46-5) is a heterocyclic benzisoxazole derivative bearing both a C-6 primary amino group and a C-3 carboxylic acid group on the fused ring system. With a molecular formula of C8H6N2O3 and molecular weight of 178.14 g/mol, this compound serves as a privileged scaffold in medicinal chemistry, enabling orthogonal derivatization via amide bond formation at either functional handle.

Molecular Formula C8H6N2O3
Molecular Weight 178.14 g/mol
Cat. No. B11770324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Aminobenzo[d]isoxazole-3-carboxylic acid
Molecular FormulaC8H6N2O3
Molecular Weight178.14 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1N)ON=C2C(=O)O
InChIInChI=1S/C8H6N2O3/c9-4-1-2-5-6(3-4)13-10-7(5)8(11)12/h1-3H,9H2,(H,11,12)
InChIKeyIHGYQPFVLLGJAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Aminobenzo[d]isoxazole-3-carboxylic Acid: A Dual-Functional Benzisoxazole Scaffold for Medicinal Chemistry


6-Aminobenzo[d]isoxazole-3-carboxylic acid (CAS 28691-46-5) is a heterocyclic benzisoxazole derivative bearing both a C-6 primary amino group and a C-3 carboxylic acid group on the fused ring system . With a molecular formula of C8H6N2O3 and molecular weight of 178.14 g/mol, this compound serves as a privileged scaffold in medicinal chemistry, enabling orthogonal derivatization via amide bond formation at either functional handle . The benzo[d]isoxazole core is a recognized pharmacophore in clinically used drugs, and the presence of the 6-amino substituent distinguishes this building block from non-aminated analogs by introducing an additional vector for structural elaboration and modulating physicochemical properties such as LogP [1].

Why Benzo[d]isoxazole-3-carboxylic Acid Cannot Substitute for the 6-Amino Analog


Benzo[d]isoxazole-3-carboxylic acid (CAS 28691-47-6), the non-aminated parent scaffold, shares the benzisoxazole core but lacks the 6-amino group that defines the target compound . Substituting the 6-amino variant with the parent analog eliminates the capacity for amine-directed derivatization—a critical pathway for constructing diverse amide libraries in hit-to-lead campaigns. Furthermore, the amino substituent alters key physicochemical parameters: the 6-amino compound exhibits a LogP of 0.9 compared to an estimated LogP of 1.69 for the unsubstituted analog [1][2], reflecting a ~0.8 log unit increase in hydrophilicity that can meaningfully impact aqueous solubility and formulation behavior. Structural regioisomers such as 4-aminobenzo[d]isoxazole-3-carboxylic acid and 3-aminobenzo[d]isoxazole-4-carboxylic acid differ in the position of the amino and carboxyl groups relative to the isoxazole ring, which alters electronic distribution, hydrogen-bonding geometry, and target-binding interactions .

Quantitative Differentiation Evidence: 6-Aminobenzo[d]isoxazole-3-carboxylic Acid vs. Closest Analogs


Lipophilicity Comparison: LogP Difference Between 6-Amino and Unsubstituted Benzisoxazole Scaffolds

The 6-amino substituent significantly reduces lipophilicity compared to the unsubstituted benzo[d]isoxazole-3-carboxylic acid parent scaffold. The target compound exhibits a measured or calculated LogP of 0.9, whereas the parent analog has a reported LogP of approximately 1.69 [1][2]. This ~0.8 log unit difference translates to a meaningful alteration in partitioning behavior and aqueous solubility potential.

Physicochemical property Lipophilicity LogP

Functional Group Differentiation: Orthogonal Amide Derivatization Capacity

The presence of both a C-6 primary amino group and a C-3 carboxylic acid group enables orthogonal amide bond formation at two distinct positions, whereas the unsubstituted benzo[d]isoxazole-3-carboxylic acid (CAS 28691-47-6) lacks the amino handle entirely, limiting derivatization to the carboxylic acid position only . This dual functionality supports the generation of diverse amide libraries via standard coupling chemistry (e.g., HATU, EDC/HOBt) without requiring additional protection/deprotection steps for the amino group when carboxyl-directed coupling is desired .

Medicinal chemistry Scaffold derivatization Amide library synthesis

Regioisomeric Differentiation: 6-Amino vs. 4-Amino Benzisoxazole Scaffolds

The 6-amino regioisomer differs fundamentally from the 4-amino variant (4-aminobenzo[d]isoxazole-3-carboxylic acid, CAS 1352395-56-2) in the spatial relationship between the amino group, the carboxylic acid, and the isoxazole ring . In the 6-amino isomer, the amino group is positioned para to the isoxazole oxygen (C-1 position) and meta to the C-3 carboxylate-bearing carbon, whereas in the 4-amino isomer, the amino group occupies a position ortho to the carboxylate-substituted carbon. This regioisomeric difference alters electron density distribution across the fused ring system, hydrogen-bond donor/acceptor geometry, and the trajectory of substituents when the scaffold is elaborated into target-binding molecules .

Regioisomer Structure-activity relationship Scaffold comparison

Topological Polar Surface Area (tPSA) and Hydrogen-Bonding Capacity Comparison

The 6-amino group increases the topological polar surface area (tPSA) and hydrogen-bond donor/acceptor counts relative to the unsubstituted analog. The target compound has a tPSA of 89.4 Ų with 2 hydrogen-bond donors (the amino group and the carboxylic acid) and 5 hydrogen-bond acceptors [1]. In contrast, the unsubstituted benzo[d]isoxazole-3-carboxylic acid (molecular formula C8H5NO3) has a lower tPSA (~63-67 Ų) with only 1 hydrogen-bond donor (the carboxylic acid) and fewer acceptor sites .

Physicochemical property tPSA Drug-likeness

Procurement-Relevant Application Scenarios for 6-Aminobenzo[d]isoxazole-3-carboxylic Acid


Construction of Diverse Amide Libraries via Parallel Synthesis

The dual carboxylic acid and primary amine functionality of this compound supports the parallel synthesis of structurally diverse amide libraries—a cornerstone of modern fragment-based and hit-to-lead drug discovery. In this scenario, the scaffold serves as a core template that can be elaborated at the C-3 carboxylate position (e.g., via coupling with diverse amines) or at the C-6 amino position (via coupling with diverse carboxylic acids or sulfonyl chlorides). This orthogonal derivatization capacity, which is absent in the unsubstituted benzo[d]isoxazole-3-carboxylic acid (CAS 28691-47-6), enables the generation of two distinct compound sub-libraries from a single scaffold purchase, maximizing chemical diversity while minimizing procurement complexity .

Physicochemical Property Optimization in Lead Series

When a lead series based on the benzo[d]isoxazole scaffold exhibits excessively high lipophilicity (e.g., LogP > 3-4, raising concerns about metabolic stability, off-target promiscuity, or formulation challenges), incorporation of the 6-amino variant as a replacement scaffold introduces a polarity-enhancing substituent without adding additional molecular weight. The observed LogP of 0.9 for the 6-amino compound—approximately 0.8 log units lower than the unsubstituted analog—provides a quantifiable physicochemical advantage for improving aqueous solubility and reducing non-specific protein binding in early-stage lead optimization [1][2].

Structure-Activity Relationship (SAR) Exploration of Benzisoxazole-Based Inhibitor Series

The benzisoxazole core is a validated pharmacophore in multiple inhibitor classes, including hypoxia-inducible factor (HIF)-1α inhibitors relevant to oncology research and aminobenzisoxazole-derived factor IXa inhibitors for coagulation studies [3][4]. In SAR campaigns exploring substitution effects on potency and selectivity, the 6-amino scaffold serves as a critical starting point for introducing hydrogen-bonding interactions at the para-position of the fused ring system. The distinct regioisomeric identity of the 6-amino variant—compared to 4-amino or 3-amino regioisomers—ensures that structure-activity relationships can be mapped systematically without confounding positional effects .

Synthesis of Protected Amino Building Blocks for Peptidomimetic Chemistry

The 6-amino group can be readily protected with tert-butoxycarbonyl (Boc) or other amine-protecting groups to yield intermediates such as 6-((tert-butoxycarbonyl)amino)benzo[d]isoxazole-3-carboxylic acid (C13H14N2O5, MW 278.26 g/mol) . This protected derivative is valuable in peptidomimetic and macrocycle synthesis, where controlled sequential deprotection is required. The ability to source both the unprotected parent compound and its protected analog from a common chemical space ensures synthetic flexibility without introducing scaffold heterogeneity that could complicate downstream biological interpretation.

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